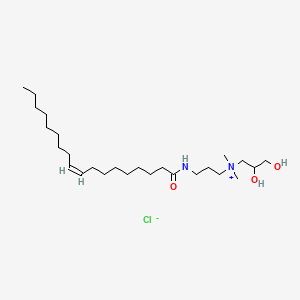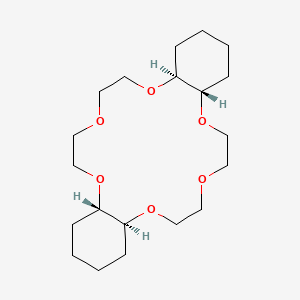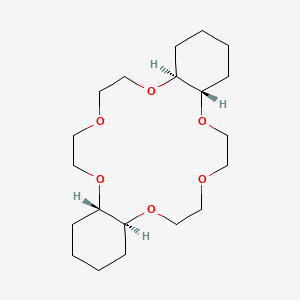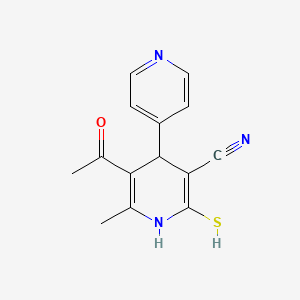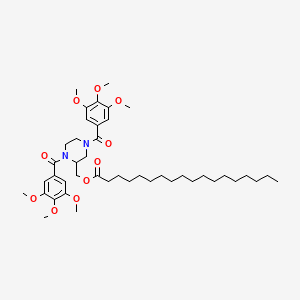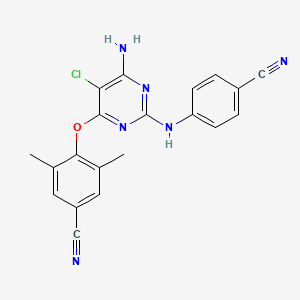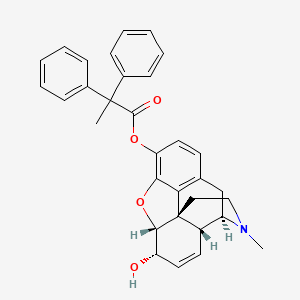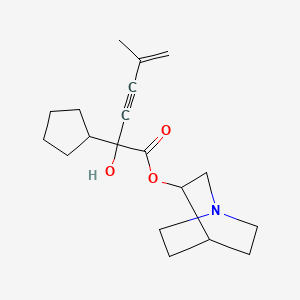
3-Quinuclidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinuclidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate is a complex organic compound that features a quinuclidine moiety, a cyclopentyl group, and a glycolate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinuclidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate typically involves the reaction of quinuclidinol with a suitable ester derivative under specific conditions. For instance, the reaction of methyl α-(cyclopentyl-1-ene)-α-hydroxy-α-phenylacetate with 3-quinuclidinol in n-heptane has been documented . The reaction conditions often include the use of solvents like dichloromethane and purification techniques such as slow evaporation to obtain crystals suitable for X-ray structure determination.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include continuous flow reactors and advanced purification methods like chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Quinuclidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or acids, while reduction could produce alcohols.
Scientific Research Applications
3-Quinuclidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on biological systems, particularly its role as a muscarinic receptor antagonist.
Medicine: Potential therapeutic applications in treating diseases like chronic obstructive pulmonary disease (COPD) and Alzheimer’s disease due to its anticholinergic properties.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through its action as a muscarinic receptor antagonist. It binds to muscarinic receptors in the central and peripheral nervous systems, blocking the action of acetylcholine. This inhibition can lead to various physiological effects, such as reduced muscle contractions and decreased glandular secretions. The molecular targets include the M1, M2, and M3 subtypes of muscarinic receptors, and the pathways involved are related to the cholinergic signaling system.
Comparison with Similar Compounds
Similar Compounds
3-Quinuclidinyl benzilate: Another muscarinic receptor antagonist with similar pharmacological properties.
3-Quinuclidinyl α-(cyclopentyl-1-ene)-α-hydroxy-α-phenylacetate: Shares structural similarities and is used in similar applications.
Uniqueness
3-Quinuclidyl cyclopentyl(3-methyl-but-1-yn-3-enyl)glycolate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a potent muscarinic receptor antagonist makes it valuable for both research and therapeutic purposes.
Properties
CAS No. |
92955-92-5 |
|---|---|
Molecular Formula |
C19H27NO3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxy-5-methylhex-5-en-3-ynoate |
InChI |
InChI=1S/C19H27NO3/c1-14(2)7-10-19(22,16-5-3-4-6-16)18(21)23-17-13-20-11-8-15(17)9-12-20/h15-17,22H,1,3-6,8-9,11-13H2,2H3 |
InChI Key |
FWNLSTJGPPWZGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C#CC(C1CCCC1)(C(=O)OC2CN3CCC2CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide](/img/structure/B12777210.png)
